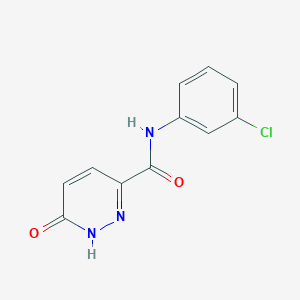

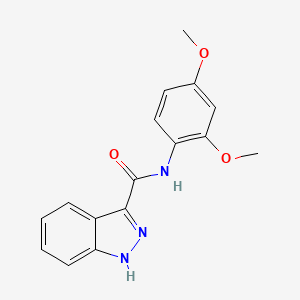

![molecular formula C14H18N2O4 B2813506 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid CAS No. 1921239-77-1](/img/structure/B2813506.png)

2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid” is a chemical compound with a molecular weight of 278.31 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is determined by its IUPAC name and InChI code. The IUPAC name is “2-((2R,6S)-2,6-dimethylmorpholine-4-carboxamido)benzoic acid” and the InChI code is "1S/C14H18N2O4/c1-9-7-16(8-10(2)20-9)14(19)15-12-6-4-3-5-11(12)13(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,19)(H,17,18)/t9-,10+" .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.Applications De Recherche Scientifique

Polymorphism and Cocrystal Formation

Research on polymorphism and cocrystal formation of compounds similar to 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid has been conducted to understand their crystalline forms and potential for forming cocrystals, which can have implications for material science and pharmaceutical applications. For instance, Zhoujin et al. (2022) synthesized 2-((2,6-Dichlorophenyl)amino)benzoic acid and its polymorphism was studied to investigate the effect of double Cl-CH3 exchange, providing insights into the crystalline behavior of such compounds Zhoujin et al., 2022.

Coordination Behavior and Metal Complexes

The versatile coordination behavior of multi-dentate Schiff bases with different metal ions has been explored to synthesize mononuclear complexes and one-dimensional coordination polymers, which have potential applications in materials science and catalysis. Mishra et al. (2015) synthesized a Schiff base from 2-amino-benzoic acid and its complexes, demonstrating their corrosion inhibition property for mild steel, which highlights the application of these compounds in corrosion prevention Mishra et al., 2015.

Synthesis Methodologies

Innovative synthesis methods for compounds related to 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid have been developed, including the use of Curtius rearrangement conditions for transforming 2-(alkylcarbonyl)benzoic acids into azide and urea derivatives. Khouili et al. (2021) detailed such a synthesis pathway, expanding the toolkit for synthesizing complex organic compounds Khouili et al., 2021.

Molecular Structure and Interactions

Understanding the molecular structure and interactions of compounds similar to 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid is crucial for their application in various fields, including drug design and materials science. Studies have focused on analyzing hydrogen bonding, polymorphism, and molecular interactions through crystallography and spectroscopy. For example, Pal et al. (2020) investigated the conformational polymorphism in 2,6-dimethoxy benzoic acid, analyzing its crystal packing, hydrogen bonding, and intermolecular interactions, which provides foundational knowledge for the design and development of new compounds Pal et al., 2020.

Propriétés

IUPAC Name |

2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-9-7-16(8-10(2)20-9)14(19)15-12-6-4-3-5-11(12)13(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,19)(H,17,18)/t9-,10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUIQLJNLKJSDU-AOOOYVTPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

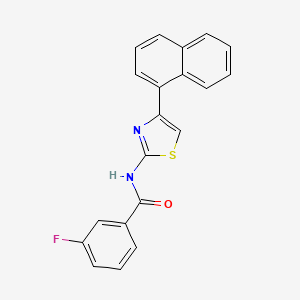

![2-[(2,4-Dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2813423.png)

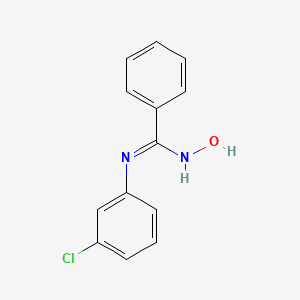

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2813424.png)

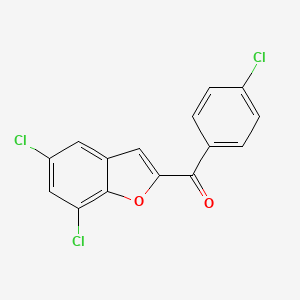

![7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2813425.png)

![3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2813435.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2813440.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2813445.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813446.png)